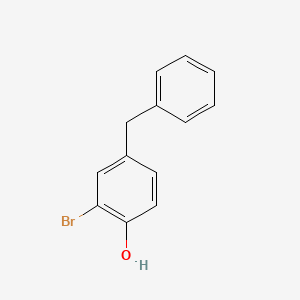

4-Benzyl-2-bromophenol

Description

Contextualization within Halogenated Phenolic Architectures

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. The presence of both a hydroxyl group and a halogen on the aromatic ring imparts a distinct reactivity profile to these molecules. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, while the halogen atom can participate in a variety of coupling reactions and also influences the acidity of the phenolic proton.

4-Benzyl-2-bromophenol fits within this class, featuring a bromine atom at the ortho position to the hydroxyl group and a benzyl (B1604629) group at the para position. This specific arrangement of substituents—a bulky non-polar benzyl group, a nucleophilic hydroxyl group, and a reactive bromine atom—creates a molecule with specific steric and electronic properties. These properties govern its reactivity and make it a subject of interest for chemists seeking to create tailored molecules with specific functions. The study of such halogenated phenolic architectures is crucial for understanding structure-activity relationships in various chemical and biological systems.

Significance as a Synthetic Building Block in Advanced Organic Synthesis

The true value of 4-Benzyl-2-bromophenol in the world of chemistry is its role as a synthetic intermediate. The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. The reactivity of the different functional groups on 4-Benzyl-2-bromophenol allows for a stepwise and controlled approach to the synthesis of new compounds.

The phenolic hydroxyl group can be easily deprotonated to form a phenoxide, which can then act as a nucleophile in various reactions, such as etherification. The bromine atom is a particularly useful handle for chemists. It can be readily replaced by other functional groups through nucleophilic aromatic substitution or, more commonly, participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular architectures.

Historical Evolution of Research on Related Benzyl-Bromophenol Systems

The study of brominated phenols has a history stretching back to the early 20th century, with the first synthesis of 4-bromophenol (B116583) reported in the 1920s. researchgate.net Initial biological studies on these compounds began to appear in the late 1930s. researchgate.net A significant area of research into bromophenols has been driven by their discovery as natural products, particularly from marine sources like red algae. nih.govnih.gov These naturally occurring bromophenols have been found to possess a range of biological activities, including antioxidant and antimicrobial properties, which has spurred further investigation into this class of compounds. nih.gov

The synthesis of bromophenols has evolved over the years, with early methods often relying on the direct bromination of phenol, which could lead to a mixture of products. orgsyn.org Later, more selective methods were developed to control the position of bromination. The development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, greatly expanded the synthetic utility of bromophenols, including those bearing a benzyl group.

Research into benzyl-bromophenol systems specifically has been part of this broader trend. The ability to selectively introduce a benzyl group and a bromine atom onto a phenolic core has allowed chemists to create a diverse library of compounds for various applications. While a detailed historical timeline focused solely on benzyl-bromophenol systems is not extensively documented in seminal reviews, the progress in their synthesis and application is intrinsically linked to the major advancements in synthetic organic chemistry.

Chemical and Physical Properties of 4-Benzyl-2-bromophenol

| Property | Value |

| Molecular Formula | C₁₃H₁₁BrO |

| Molecular Weight | 263.13 g/mol |

| Appearance | Likely a solid at room temperature |

| CAS Number | 155291-43-3 |

Note: Some physical properties are inferred from the closely related compound 4-(Benzyloxy)-2-bromophenol.

Related Bromophenol Compounds

| Compound Name | Molecular Formula | Key Features |

| 2-Bromophenol (B46759) | C₆H₅BrO | A simple monobrominated phenol. |

| 4-Bromophenol | C₆H₅BrO | Isomer of 2-bromophenol, first synthesized in the 1920s. researchgate.net |

| 2,4-Dibromophenol | C₆H₄Br₂O | A dibrominated phenol. |

| 4-(Benzyloxy)-2-bromophenol | C₁₃H₁₁BrO₂ | Contains a benzyloxy group instead of a benzyl group. |

| 2-Benzyl-4-bromophenol | C₁₃H₁₁BrO | Isomer of the title compound. |

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURWGQUABTTWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 2 Bromophenol and Analogues

Regioselective Bromination Approaches

A common and direct route to 4-benzyl-2-bromophenol involves the bromination of 4-benzylphenol. The hydroxyl and benzyl (B1604629) groups on the aromatic ring direct incoming electrophiles, but achieving the desired 2-bromo isomer requires careful control of the reaction conditions to prevent the formation of other isomers or polybrominated products.

Electrophilic Aromatic Substitution with Brominating Reagents

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto the phenol (B47542) ring. The hydroxyl group is a potent activating group, directing substitution to the ortho and para positions. Since the para position is already occupied by the benzyl group in the precursor, bromination is directed to the ortho positions.

Common brominating reagents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). missouri.eduwikipedia.org NBS is often favored as it is a solid and can be easier to handle than liquid bromine, offering milder reaction conditions. organic-chemistry.org The choice of solvent is critical in these reactions, with polar solvents like dimethylformamide (DMF) known to enhance para-selectivity, a feature that becomes relevant when synthesizing analogues from different precursors. missouri.eduwikipedia.org For the bromination of 4-substituted phenols, where the para position is blocked, ortho-bromination is the expected outcome. researchgate.net

The use of NBS in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can provide a high degree of regioselectivity for the monobromination of activated phenols. researchgate.net These reactions often proceed rapidly and at controlled temperatures to yield the desired brominated product. researchgate.net

Table 1: Comparison of Brominating Reagents for Phenols

| Reagent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| Br₂ | Acetic acid, CCl₄ | Can lead to polybromination if not controlled | A strong brominating agent; requires careful stoichiometry. |

| NBS | CCl₄ with initiator, or polar solvents like DMF, THF, acetonitrile | Generally high regioselectivity, especially for monobromination | Milder and easier to handle than Br₂. missouri.eduwikipedia.orgorganic-chemistry.org |

Influence of Protecting Groups on Bromination Regioselectivity

To enhance regioselectivity and prevent unwanted side reactions, such as oxidation of the phenol, the hydroxyl group can be protected as an ether (e.g., benzyl or methyl ether) before bromination. beilstein-journals.org After the bromination step, the protecting group is removed to yield the final phenolic product.

For instance, 4-benzyloxyphenol can be brominated using NBS to yield 4-(benzyloxy)-2-bromophenol. The bulky protecting group can also sterically hinder one ortho position over another in certain substrates, further controlling the regiochemical outcome. Phenols protected with benzyl (Bn) or mesyl (Ms) groups have been shown to undergo bromination in excellent yields without the loss of the protecting group. beilstein-journals.org

Recent research has also explored the use of specialized protecting groups, like the tetrafluoropyridyl (TFP) group, which is highly electron-deficient. worktribe.comacs.orgacs.org This deactivating nature of the TFP-protected phenol can alter the reactivity of the aromatic ring, allowing for selective functionalization of other rings in more complex molecules. worktribe.comacs.org While not directly applied to 4-benzyl-2-bromophenol in the reviewed literature, this principle demonstrates the power of protecting groups to control regioselectivity in electrophilic aromatic substitutions. worktribe.comacs.orgacs.org

Carbon-Carbon Bond Formation Strategies at the Benzyl Moiety

An alternative synthetic approach involves forming the carbon-carbon bond between the phenol ring and the benzyl group as a key step. This is typically achieved by reacting a brominated phenol derivative with a benzylating agent.

Friedel-Crafts Alkylation Analogues and Extensions

The Friedel-Crafts alkylation is a classic method for forming alkyl-aryl bonds. nih.govrsc.org In the context of synthesizing 4-benzyl-2-bromophenol, this would involve the reaction of 2-bromophenol (B46759) with a benzyl halide (e.g., benzyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govlibretexts.org

The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The bromine at the 2-position is a deactivating but ortho-, para-directing group. The reaction would thus be expected to yield a mixture of products, with the benzyl group adding at the positions activated by the hydroxyl group (C4 and C6). The desired 4-benzyl-2-bromophenol would be one of the major products.

It is important to note several limitations of Friedel-Crafts alkylation. The reaction can be prone to polyalkylation because the initial product (an alkylated phenol) is more reactive than the starting material. libretexts.orgvaia.com Also, rearrangements of the alkylating agent's carbocation can occur, though this is not an issue with the stable benzyl carbocation. libretexts.org

Cross-Coupling Reactions for Aryl-Alkyl Linkages

Modern palladium-catalyzed cross-coupling reactions offer a powerful and often more selective alternative to classical Friedel-Crafts reactions for forming C-C bonds. mdpi.comproquest.com Reactions like the Suzuki-Miyaura coupling are highly versatile. nih.gov

For the synthesis of 4-benzyl-2-bromophenol, a plausible Suzuki-Miyaura strategy would involve the coupling of a 2-bromo-4-halophenol derivative with benzylboronic acid or a benzyltrifluoroborate salt. The different reactivities of the two halogen atoms would need to be exploited for selective coupling. Alternatively, one could couple 4-benzylboronic acid with a 1,2-dihalobenzene derivative, followed by conversion of the remaining halogen to a hydroxyl group.

These reactions typically proceed under mild conditions, are tolerant of a wide range of functional groups, and are catalyzed by palladium complexes with specific ligands. nih.govuwindsor.ca The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. proquest.comuwindsor.ca

Phenol Ether Cleavage and Functional Group Interconversion Pathways

As mentioned previously, protecting the phenolic hydroxyl group as an ether is a common strategy. The final step in such a synthesis is the deprotection or cleavage of this ether to reveal the free phenol.

A common precursor could be 4-benzyl-2-bromoanisole (the methyl ether). The cleavage of aryl methyl ethers is a standard transformation in organic synthesis. A widely used and effective reagent for this is boron tribromide (BBr₃). nih.gov This strong Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond to yield the phenol. organic-chemistry.org

Another common protecting group is the benzyl ether. While it might seem counterintuitive to use a benzyl ether in the synthesis of a benzyl-substituted phenol, it is a viable strategy, particularly if the benzyl groups are introduced via different pathways or if one needs to be selectively removed. Hydrogenolysis (catalytic hydrogenation using H₂ and a palladium catalyst) is a standard method for cleaving benzyl ethers, although this method might also affect other reducible functional groups in the molecule. organic-chemistry.org Acid-catalyzed cleavage with strong acids like HBr or HI is also a well-established method for cleaving ethers. organic-chemistry.orgkhanacademy.orgpearson.com

Table 2: Common Reagents for Phenol Ether Cleavage

| Ether Type | Reagent | Conditions | Notes |

|---|---|---|---|

| Methyl Ether | BBr₃ | Anhydrous solvent (e.g., DCM) | Highly effective but reagent is corrosive and moisture-sensitive. nih.govorganic-chemistry.org |

| Methyl Ether | HBr or HI | Aqueous, heat | Classic method, can be harsh. organic-chemistry.orgkhanacademy.org |

| Benzyl Ether | H₂/Pd-C | Various solvents | Mild, but can affect other reducible groups. organic-chemistry.org |

These deprotection steps are crucial functional group interconversions that are often the final step in a multi-step synthesis of complex phenols like 4-benzyl-2-bromophenol. nih.gov

Demethylation and Deprotection Techniques (e.g., BBr₃-mediated reactions)

A common and effective method for the synthesis of phenolic compounds, including 4-benzyl-2-bromophenol, is the cleavage of the corresponding methyl ether. Boron tribromide (BBr₃) is a widely used reagent for this transformation due to its high efficiency and relatively mild reaction conditions. commonorganicchemistry.comrsc.org The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78°C to room temperature. mdpi.comcommonorganicchemistry.com

The mechanism of BBr₃-mediated demethylation involves the formation of an ether adduct with the Lewis acidic boron center, which increases the electrophilicity of the methyl group. researchgate.netnih.gov A subsequent nucleophilic attack by a bromide ion, either from another BBr₃ molecule or from the dissociated complex, cleaves the carbon-oxygen bond, yielding the desired phenol after hydrolysis. researchgate.netnih.gov Computational studies suggest that one equivalent of BBr₃ can demethylate up to three equivalents of an aryl methyl ether. nih.gov

In the synthesis of various bromophenol derivatives, BBr₃ has been successfully employed to deprotect methoxy (B1213986) groups, leading to the formation of the target hydroxylated compounds in good yields, often ranging from 73% to 82%. mdpi.com For instance, the demethylation of diaryl methanes with BBr₃ in DCM is a key step in producing novel bromophenol derivatives. mdpi.com The reaction's success can be influenced by the presence of other functional groups. For example, primary alcohols may require protection, such as acetylation, prior to demethylation to prevent unwanted side reactions like bromination. rsc.org

While BBr₃ is highly effective, other reagents and methods for demethylation exist. These include the use of strong protic acids like hydrobromic acid (HBr), although this often requires harsher conditions. commonorganicchemistry.com Nucleophilic reagents such as thiolates in polar aprotic solvents can also be used. commonorganicchemistry.com Another approach involves using pyridine (B92270) hydrochloride, particularly in cases where the starting material is stable at high temperatures. researchgate.net

Table 1: Comparison of Demethylation Reagents

| Reagent | Typical Conditions | Advantages | Limitations |

| Boron tribromide (BBr₃) | DCM, -78°C to RT mdpi.comcommonorganicchemistry.com | High efficiency, mild conditions, high functional group tolerance commonorganicchemistry.comrsc.org | Highly toxic and reacts violently with water and alcohols rsc.org |

| Hydrobromic acid (HBr) | Elevated temperatures commonorganicchemistry.com | Readily available | Low functional group tolerance, harsh conditions commonorganicchemistry.com |

| Thiolates (e.g., NaSMe) | Polar aprotic solvent (e.g., DMF), elevated temperatures commonorganicchemistry.comresearchgate.net | Effective for certain substrates | Strong nucleophile, may not be selective commonorganicchemistry.com |

| Pyridine hydrochloride | High temperature (melt) researchgate.net | Mild for some acid-sensitive compounds, no solvent needed | Requires high temperatures, potential for side reactions researchgate.net |

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of 4-benzyl-2-bromophenol and its analogues often begins with simpler, more readily available starting materials. These multi-step pathways typically involve key reactions such as Friedel-Crafts alkylation or acylation, followed by functional group manipulations. libretexts.orgrsc.org

A common strategy involves the Friedel-Crafts reaction to introduce the benzyl group onto a phenolic or anisole (B1667542) ring. libretexts.org For example, the reaction of an appropriate phenol or anisole with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can form the carbon-carbon bond of the benzyl substituent. mdpi.comlibretexts.org The starting materials for these syntheses can be as fundamental as vanillin (B372448) or various dimethoxybenzaldehydes. nih.gov

One documented pathway to a related compound, 4-bromophenyl benzyl ether, involves the reaction of 4-bromophenol (B116583) with benzyl chloride in acetone (B3395972) with potassium carbonate as a base. prepchem.com This Williamson ether synthesis is a classic method for forming ether linkages.

Another versatile approach is to start with a substituted benzoic acid. For instance, 5-bromo-2-chlorobenzoic acid can be converted to its acid chloride and then used in a Friedel-Crafts acylation with a phenetole (B1680304) derivative. The resulting benzophenone (B1666685) can then be reduced to the diphenylmethane, followed by demethylation to yield the target phenol.

The synthesis of various bromophenol derivatives often involves a sequence of reactions including bromination, substitution, hydrolysis, and demethylation. nih.govnih.gov For example, starting from compounds like vanillin, a series of transformations including bromination and conversion to benzyl bromides can be performed. nih.gov These intermediates can then be converted to nitriles, followed by hydrolysis and demethylation to yield the final bromophenol products. nih.gov

Table 2: Example of a Multi-Step Synthesis Pathway

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Bromination | Br₂, Acetic Acid | Brominated phenol/anisole |

| 2 | Friedel-Crafts Alkylation | Benzyl chloride, AlCl₃ mdpi.com | Benzylated brominated intermediate |

| 3 | Demethylation (if applicable) | BBr₃, DCM mdpi.com | Final 4-benzyl-2-bromophenol analogue |

Optimization of Reaction Parameters and Yields in 4-Benzyl-2-bromophenol Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of 4-benzyl-2-bromophenol and its analogues. Key factors that are often adjusted include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. rsc.orgresearchgate.net

In Friedel-Crafts reactions, the catalyst plays a crucial role. While AlCl₃ is common, other Lewis acids such as FeCl₃, TiCl₄, and SnCl₄ can also be used. rsc.orgnih.gov The catalyst loading is another parameter that can be fine-tuned to improve yields and reduce byproducts. beilstein-journals.org For example, in the Friedel-Crafts acylation of anisole, varying the amount of catalyst and the reaction temperature directly impacts the product yield. beilstein-journals.org

The choice of solvent is also important. For BBr₃-mediated demethylations, dichloromethane is a common choice. mdpi.com In other reactions, such as the Williamson ether synthesis, solvents like acetone or acetonitrile are used. prepchem.comacs.org The progress of the reaction should be carefully monitored, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and prevent the formation of over-brominated or other undesired side products.

For bromination reactions, the choice of brominating agent (e.g., Br₂ or N-bromosuccinimide) and the solvent can influence the selectivity and yield. Controlling the temperature, typically between 0–25°C, is also crucial to manage the reaction rate and minimize side reactions.

In cross-coupling reactions to form biaryl phenols, optimization of parameters such as the molar ratio of reactants, catalyst loading, temperature, and base equivalence has been shown to significantly improve selectivity and yield. acs.org For instance, in a Suzuki-Miyaura coupling to synthesize [1,1'-biphenyl]-4-ol, a response surface methodology was used to find the optimal conditions, achieving a selectivity of 87.24%. acs.org

Table 3: Key Parameters for Optimization in Synthesis

| Parameter | Influence on Reaction | Example of Optimization |

| Catalyst | Affects reaction rate and selectivity. | Testing different Lewis acids (e.g., AlCl₃, FeCl₃) in Friedel-Crafts reactions. rsc.orgnih.gov |

| Solvent | Influences solubility of reactants and reaction pathway. | Using DCM for BBr₃ demethylations to ensure reagent stability and reaction efficiency. mdpi.com |

| Temperature | Controls reaction rate and formation of byproducts. | Performing bromination at 0-25°C to avoid over-bromination. |

| Reactant Ratio | Determines the extent of reaction and can minimize side reactions. | Using an excess of benzene (B151609) in Friedel-Crafts alkylation to favor mono-alkylation. libretexts.org |

| Reaction Time | Affects the conversion of starting material to product. | Monitoring the reaction by TLC/HPLC to stop it at the optimal point. |

Chemical Reactivity and Transformation Studies of 4 Benzyl 2 Bromophenol

Reactivity at the Bromine Center

The bromine atom attached to the aromatic ring is a versatile functional group, serving as a leaving group in substitution reactions and as a handle for the introduction of new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed processes.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comscribd.comyoutube.com In 4-Benzyl-2-bromophenol, the presence of electron-donating benzyl (B1604629) and hydroxyl groups makes the aromatic ring electron-rich, thus disfavoring the traditional addition-elimination SNAr mechanism.

However, substitution can be achieved under specific conditions. One pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comscribd.com This reaction is typically initiated by a very strong base, such as sodium amide (NaNH₂), which deprotonates the ring at a position ortho to the bromine, leading to the elimination of bromide and the formation of a triple bond within the benzene (B151609) ring. chemistrysteps.comyoutube.com The nucleophile then attacks either carbon of the benzyne, which can lead to a mixture of regioisomeric products. chemistrysteps.com

A more recent strategy for activating halophenols towards nucleophilic substitution involves the generation of a phenoxyl radical. nih.govosti.gov The formal homolysis of the O-H bond creates a neutral oxygen radical (O•), which acts as a powerful open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic attack at the halogen-bearing carbon. nih.gov This "homolysis-enabled electronic activation" allows for the substitution of halides on electron-rich or neutral phenol (B47542) rings with nucleophiles like carboxylates under relatively mild conditions. nih.govosti.gov

Metal-Catalyzed Cross-Coupling Diversification (e.g., Suzuki-Miyaura, Stille couplings)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of 4-Benzyl-2-bromophenol is an ideal handle for such transformations. wiley.com

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.comlibretexts.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the free hydroxyl group on the phenol. libretexts.org For instance, 4-bromophenol (B116583) can be effectively coupled with phenylboronic acid using a palladium catalyst to form 4-phenylphenol, demonstrating the viability of this reaction on a similar substrate. researchgate.net A variety of catalysts and conditions can be employed to optimize the reaction. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromophenol | Phenylboronic acid | Pd on porous glass | Various bases | Water | 150 (MW) | >90 | researchgate.net |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 93 | nih.gov |

The Stille coupling is another important palladium-catalyzed reaction that couples an organic halide with an organotin compound (organostannane). wikipedia.orgmsu.edu The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the product. wikipedia.org Stille reactions can tolerate unprotected phenol and aniline (B41778) groups, which is a significant advantage. nih.gov In comparative studies, steric hindrance from bulky substituents on the coupling partners can sometimes influence the yield of Suzuki couplings more than Stille couplings. nih.gov While highly effective, a notable drawback of Stille reactions is the toxicity and difficulty in removing organotin byproducts. msu.edu

Reduction of the Aryl Bromide Moiety

The carbon-bromine bond can be removed through a reduction reaction, also known as hydrodebromination, to yield the corresponding 4-benzylphenol. Traditional methods for this transformation often involve harsh conditions, such as metal-halogen exchange followed by protonolysis or the use of metal hydrides. acs.org

More recently, photoredox catalysis has emerged as a mild and efficient method for the reductive debromination of unactivated aryl bromides. acs.org These reactions can be mediated by visible light and a photocatalyst in the presence of a hydrogen atom source. This approach offers excellent functional group tolerance, making it suitable for complex molecules. acs.org Studies have shown that substrates like 4-bromophenol benzyl ether can be effectively reduced using iridium-based photocatalysts, demonstrating that the C-Br bond can be selectively cleaved while leaving other functionalities, such as the ether and the phenolic hydroxyl group (in the parent compound), intact. acs.org The reduction of electron-rich aryl bromides can sometimes be sluggish compared to electron-deficient ones. researchgate.net

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, making it a prime site for alkylation, acylation, and oxidation reactions.

O-Alkylation and O-Acylation Reactions

O-Alkylation of the phenolic hydroxyl group is a common transformation used to produce aryl ethers. The Williamson ether synthesis is a classic method, typically involving the deprotonation of the phenol with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., benzyl chloride). prepchem.com This reaction is generally carried out in a polar aprotic solvent like acetone (B3395972). prepchem.com For phenols, there can be competition between O-alkylation and C-alkylation (a Friedel-Crafts type reaction). researchgate.net Density Functional Theory (DFT) studies on related substrates like 4-bromophenol have shown that O-alkylation is kinetically controlled, while C-alkylation is thermodynamically controlled, allowing for selective O-alkylation by carefully choosing reaction conditions. researchgate.netresearchgate.net

Table 2: Representative O-Alkylation and O-Acylation of Bromophenols

| Substrate | Reagent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenol | Benzyl chloride | K₂CO₃ | Acetone | 4-Bromophenyl Benzyl Ether | 73 | prepchem.com |

| p-Bromophenol | Acetic anhydride (B1165640) | - | - | p-Bromophenyl acetate | 85 | tsijournals.com |

O-Acylation converts the phenolic hydroxyl group into an ester. This is typically achieved by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride. tsijournals.com The reaction is often performed in the presence of a base like pyridine (B92270), which can also serve as the solvent, or with a catalyst like dimethylaminopyridine (DMAP). nih.gov For example, p-bromophenol can be acetylated using acetic anhydride to yield p-bromophenyl acetate. tsijournals.com This reaction is generally high-yielding and serves as a common method for protecting the hydroxyl group.

Oxidation Reactions Leading to Quinone Derivatives

Phenols can undergo oxidation to form quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. google.com The oxidation of 4-Benzyl-2-bromophenol would be expected to yield a benzoquinone derivative. Various oxidizing agents can be employed for this transformation, including phenyliodonium (B1259483) diacetate (PIDA) and thallium(III) nitrate. core.ac.uk

The oxidation of substituted phenols can be complex. For example, the oxidation of 4-bromophenol with PIDA in methanol (B129727) was found to give the desired 4,4-dimethoxycyclohexa-2,5-dienone (a quinone monoacetal) in low yield, with polymerization being a significant side reaction. core.ac.uk The outcome of such oxidations is highly dependent on the substrate, the oxidant used, and the reaction conditions. google.comnih.gov The presence of the benzyl group at the 4-position and the bromine at the 2-position would direct the oxidation to form a substituted ortho- or para-benzoquinone, depending on the specific reagents and pathways involved.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group of 4-benzyl-2-bromophenol is capable of acting as both a hydrogen bond donor and acceptor. Intramolecularly, a weak hydrogen bond could potentially form between the hydroxyl proton and the bromine atom, although this is generally not as strong as with more electronegative halogens like fluorine. Intermolecularly, strong hydrogen bonds can form between molecules of 4-benzyl-2-bromophenol, leading to dimers or larger aggregates. These interactions can influence the compound's melting point, boiling point, and solubility.

The reactivity of the phenolic hydroxyl group and the aromatic ring is also modulated by hydrogen bonding. Solvents capable of hydrogen bonding can affect reaction rates by stabilizing or destabilizing reactants, transition states, and products. For instance, in a basic medium, the formation of the phenoxide ion would be a key step in many reactions, and its reactivity would be influenced by the surrounding solvent shell and any hydrogen bonding interactions.

Reactivity of the Benzyl Moiety

The benzyl group in 4-benzyl-2-bromophenol presents opportunities for various chemical modifications.

Benzylic Functionalization Strategies

The benzylic C-H bonds are susceptible to radical and oxidative functionalization. Strategies for modifying this position could include:

Free Radical Bromination: Using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, it is theoretically possible to introduce a bromine atom at the benzylic position, forming 4-(bromophenyl)methyl-2-bromophenol. This benzylic bromide would be a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation: Oxidation of the benzylic methylene (B1212753) group could lead to the corresponding ketone (a benzophenone (B1666685) derivative) or, under harsher conditions, cleavage of the C-C bond. The choice of oxidizing agent would be crucial to control the reaction outcome.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling methodologies could potentially be applied to functionalize the benzylic position, although this is a more complex transformation that would require specific catalytic systems.

Mechanistic Investigations of Key Transformations

Kinetic Studies of Bromination and Subsequent Reactions

Further bromination of 4-benzyl-2-bromophenol would likely occur on the phenolic ring. The existing substituents—the hydroxyl, benzyl, and bromine groups—would direct the incoming electrophile. The powerful activating and ortho-, para-directing effect of the hydroxyl group would be the dominant factor.

A kinetic study of the bromination of 4-benzyl-2-bromophenol would likely reveal the reaction order with respect to both the phenol and the brominating agent. The rate would also be highly dependent on the pH of the medium and the solvent used. For electrophilic aromatic substitution, the rate-determining step is typically the formation of the sigma complex (arenium ion).

Hypothetical Kinetic Data for Electrophilic Bromination:

| Reactant Concentration | Brominating Agent Conc. | Initial Rate (M/s) |

| 0.1 M | 0.1 M | k (0.1)(0.1) |

| 0.2 M | 0.1 M | k (0.2)(0.1) |

| 0.1 M | 0.2 M | k (0.1)(0.2) |

This table represents a hypothetical second-order reaction, where k is the rate constant. Actual experimental data for 4-benzyl-2-bromophenol is not available.

Elucidation of Reaction Pathways and Transition States

Computational chemistry could provide valuable insights into the reaction pathways and transition states for reactions involving 4-benzyl-2-bromophenol. For example, density functional theory (DFT) calculations could be used to model the transition state for electrophilic bromination, determining the activation energy and the geometry of the intermediate. Such studies would help to predict the regioselectivity of the reaction and understand the influence of the existing substituents on the reaction barrier.

Applications of 4 Benzyl 2 Bromophenol As a Chemical Intermediate

Precursor in the Synthesis of Complex Molecular Architectures

As a substituted phenol (B47542), 4-Benzyl-2-bromophenol functions as a foundational unit or precursor in the assembly of more elaborate molecular structures. While its role as a building block for complex molecules is recognized, specific examples of large-scale, intricate molecular architectures derived directly from it are not extensively detailed in readily available scientific literature. Its utility is implied by its inclusion in chemical catalogs and synthetic studies which characterize it as a starting material. molaid.com

Role in the Construction of Functional Organic Materials

The application of 4-Benzyl-2-bromophenol in the specific synthesis of functional organic materials, such as specialized polymers or dyes, is not widely documented. While phenols and their derivatives are a common class of compounds used in materials science, the direct contribution of this particular isomer to the development of such materials has not been a focus of published research.

Utilization in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 4-Benzyl-2-bromophenol is identified as a key intermediate. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. One notable application highlighted for this compound is its use as an intermediate in the synthesis of an extract of Gastrodia elata. molaid.com Gastrodia elata is a plant used in traditional medicine, and synthetic routes to its active components or related compounds often require specialized building blocks like 4-Benzyl-2-bromophenol.

Development of Derivatized Compounds for Specific Chemical Purposes

The structure of 4-Benzyl-2-bromophenol allows for straightforward derivatization to produce new compounds with potentially tailored properties. The phenolic hydroxyl group and the bromine atom are reactive sites for various chemical transformations. One example of a derivative synthesized from this precursor is 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine. This modification, which involves the etherification of the phenolic hydroxyl group with a piperidine-containing moiety, demonstrates its use as a scaffold to build more complex molecules that may be investigated for various chemical or biological activities.

Below is a table detailing this derivative:

| Derivative Name | Base Compound | Modifying Group | Potential Application Area |

|---|

Contributions to Catalysis Research (e.g., as a ligand component, if applicable)

There is no significant information available in scientific literature to suggest that 4-Benzyl-2-bromophenol is commonly used as a ligand or a component of ligands in catalysis research. While phenolic compounds can be adapted to coordinate with metal centers to form catalysts, the specific use of this molecule for such purposes has not been reported.

Theoretical and Computational Investigations of 4 Benzyl 2 Bromophenol

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net For substituted phenols like 4-Benzyl-2-bromophenol, DFT calculations, often using functionals like B3LYP, can provide accurate predictions of geometry, electronic properties, and vibrational spectra. researchgate.netscirp.org

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of atoms (the minimum energy conformation) is determined. For a molecule like 4-Benzyl-2-bromophenol, with its rotatable bonds, multiple conformations may exist.

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. chemrxiv.orgethz.ch In molecules with benzyl (B1604629) groups, different orientations of the phenyl ring relative to the rest of the molecule can lead to distinct conformers. ethz.ch For instance, studies on similar benzyl-substituted compounds have shown that conformers where the benzyl group is positioned over the heterocyclic ring can be more stable due to intramolecular dispersion forces. ethz.ch The relative energies of these conformers are often very close, sometimes within the error bars of the calculations. ethz.ch

The optimization of the molecular structure is crucial as the resulting geometry is used for all subsequent property calculations. DFT methods have been shown to provide theoretical bond lengths and angles that are in good agreement with experimental values obtained from X-ray crystallography. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, charge distribution)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This charge transfer interaction within the molecule is often responsible for its bioactivity. scirp.org

DFT calculations can predict the energies of these orbitals and the HOMO-LUMO gap. For aromatic compounds, the HOMO and LUMO are often localized over the π-system. nih.gov The presence of substituents like the benzyl and bromo groups on the phenol (B47542) ring influences the electron distribution and the energies of the frontier orbitals.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| EHOMO-LUMO Gap | 4.83 |

This table presents data for a different molecule, quinoline, to illustrate the type of information obtained from these calculations. scirp.org The HOMO-LUMO gap for 4-Benzyl-2-bromophenol would be specific to its structure.

Vibrational Spectroscopy Predictions (FT-IR, Raman)

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These predictions are invaluable for interpreting experimental spectra and assigning vibrational modes to specific functional groups. researchgate.netksu.edu.sa

The calculated vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. scirp.org Both IR and Raman spectroscopy are based on molecular vibrations, but they have different selection rules. ksu.edu.saspectroscopyonline.com IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter the molecule's polarizability. ksu.edu.sa This complementarity means that some vibrations may be strong in one spectrum and weak or absent in the other. spectroscopyonline.com

For 4-Benzyl-2-bromophenol, characteristic vibrations would include O-H stretching, C-H stretching and bending modes of the aromatic rings, C-O stretching, and vibrations involving the C-Br bond. The predicted spectra can help confirm the successful synthesis of the compound and provide insights into its structure.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms. acs.org For reactions involving 4-Benzyl-2-bromophenol, such as electrophilic substitution or oxidation, computational methods can be used to model the potential energy surface of the reaction. nih.govresearchgate.net This allows for the identification of transition states, intermediates, and the calculation of activation energies.

For example, in the context of metal-catalyzed cross-coupling reactions, computational studies have been instrumental in elucidating the different mechanistic pathways, such as those involving different intermediates. acs.org Similarly, the mechanism of proton-coupled electron transfer (PCET) reactions, which are relevant for phenols, can be studied computationally to understand the competition between different pathways. diva-portal.org

By modeling the reaction of 4-Benzyl-2-bromophenol with various reagents, it is possible to predict the most likely reaction products and understand the factors that control the reaction's selectivity.

Intermolecular Interaction Analysis (e.g., C-H···π interactions, hydrogen bonding)

Intermolecular interactions play a crucial role in determining the physical properties and crystal packing of molecular solids. For 4-Benzyl-2-bromophenol, several types of non-covalent interactions are possible.

Furthermore, π-π stacking interactions between the aromatic rings can also contribute to the stability of the crystal lattice. mostwiedzy.pl Computational methods can be used to quantify the strength of these different interactions and to understand their directionality.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, including NMR chemical shifts. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govmodgraph.co.uk

These predictions can be very useful in assigning the signals in experimental ¹H and ¹³C NMR spectra. modgraph.co.uk The accuracy of the predicted shifts can be improved by considering the solvent effects, either explicitly or through continuum solvation models. modgraph.co.uk For phenols, the chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding, and computational studies can help to understand this dependence. modgraph.co.uk

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| OH | 9.20 | 9.15 |

| Ar-H1 | 7.25 | 7.28 |

| Ar-H2 | 6.88 | 6.85 |

This table provides an illustrative example of the comparison between experimental and calculated NMR shifts for a generic phenol. The actual values for 4-Benzyl-2-bromophenol would need to be specifically calculated.

Advanced Spectroscopic and Analytical Characterization of 4 Benzyl 2 Bromophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different protons in a molecule. In 4-Benzyl-2-bromophenol, the spectrum is expected to show distinct signals for the phenolic proton, the aromatic protons on both rings, and the benzylic methylene (B1212753) protons. The hydroxyl (-OH) proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons on the brominated phenol (B47542) ring exhibit characteristic splitting patterns due to spin-spin coupling. The five protons of the unsubstituted benzyl (B1604629) group often appear as a complex multiplet. The two benzylic protons are chemically equivalent and, being isolated from other protons, are expected to appear as a sharp singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.35 | d | ~2.3 |

| H-5 | ~7.10 | dd | ~8.5, 2.3 |

| H-6 | ~6.85 | d | ~8.5 |

| Benzyl CH₂ | ~3.90 | s | N/A |

| Phenyl H (benzyl group) | ~7.30-7.15 | m | N/A |

| Phenolic OH | ~5.50 | s (broad) | N/A |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆ with Tetramethylsilane (TMS) as an internal standard.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. chemicalbook.com In a proton-decoupled ¹³C NMR spectrum of 4-Benzyl-2-bromophenol, each unique carbon atom produces a single peak, revealing the molecule's symmetry and the electronic environment of each carbon. The carbon atom attached to the electronegative bromine (C-2) and the one bonded to the hydroxyl group (C-1) are found at characteristic downfield positions. The benzylic carbon and the carbons of the two distinct aromatic rings also resonate in predictable regions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | ~152 |

| C-2 (C-Br) | ~113 |

| C-3 | ~133 |

| C-4 (C-benzyl) | ~135 |

| C-5 | ~129 |

| C-6 | ~116 |

| Benzyl CH₂ | ~41 |

| C-ipso (benzyl ring) | ~140 |

| C-ortho/meta (benzyl ring) | ~129-128 |

| C-para (benzyl ring) | ~126 |

Note: Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For 4-Benzyl-2-bromophenol, it would show cross-peaks between the adjacent aromatic protons H-5 and H-6, as well as between H-5 and H-3, confirming their positions on the phenolic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the benzylic CH₂ proton signal at ~3.90 ppm to the carbon signal at ~41 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is essential for connecting the different fragments of the molecule. Key expected HMBC correlations for 4-Benzyl-2-bromophenol would include a cross-peak between the benzylic protons (~3.90 ppm) and the phenolic ring carbons C-3, C-4, and C-5, as well as the ipso-carbon of the other phenyl ring. This confirms the location of the benzyl group at the C-4 position.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass, and thus the elemental composition and structure, of a molecule.

HRMS measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of a molecule's elemental formula. For 4-Benzyl-2-bromophenol, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) with two peaks of almost equal intensity separated by two mass units. The calculated exact mass for the primary molecular ion provides a highly specific identifier for the compound. nih.gov

| Ion Formula | Calculated Exact Mass (Da) |

|---|---|

| [C₁₃H₁₁⁷⁹BrO]⁺ | 261.9993 |

| [C₁₃H₁₁⁸¹BrO]⁺ | 263.9973 |

In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern serves as a molecular fingerprint to confirm the structure. For 4-Benzyl-2-bromophenol, the most prominent fragmentation is expected to be the cleavage of the bond between the benzyl group and the phenol ring.

Benzylic Cleavage: This process would lead to the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺), which would produce a very intense peak (often the base peak) at a mass-to-charge ratio (m/z) of 91.

Loss of Bromine: The loss of the bromine atom from the molecular ion would result in a fragment ion peak at [M-Br]⁺ (m/z 183).

Molecular Ion: The parent molecular ion peaks would be observed at m/z 262 and 264, reflecting the isotopic distribution of bromine.

The combination of the correct molecular ion masses and the presence of these specific fragments provides powerful evidence for the assigned structure of 4-Benzyl-2-bromophenol.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the molecular vibrations of 4-Benzyl-2-bromophenol. While IR spectroscopy measures the absorption of infrared radiation by molecules as they transition to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.govsciepub.com For a mode to be IR active, there must be a change in the molecule's dipole moment during the vibration, whereas for a mode to be Raman active, a change in the molecule's polarizability is required. libretexts.org

The 4-Benzyl-2-bromophenol molecule (C₁₃H₁₁BrO) consists of 26 atoms. As a non-linear molecule, it possesses 3N-6, or 72, fundamental vibrational modes. libretexts.orgijaemr.com The spectra are characterized by vibrations originating from its distinct functional groups: the hydroxyl group, the substituted phenyl ring, the benzyl group, and the carbon-bromine bond.

Key expected vibrational modes for 4-Benzyl-2-bromophenol include:

O-H Vibrations : The stretching of the hydroxyl (O-H) group is expected to produce a prominent, characteristic band in the IR spectrum. ijaemr.comresearchgate.net The O-H in-plane bending and out-of-plane torsion also give rise to bands, though typically at lower frequencies. ijaemr.com

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the aromatic rings typically appear at frequencies just above 3000 cm⁻¹, often around 3030 cm⁻¹. pressbooks.pub

Ring Vibrations : The complex stretching and deformation vibrations of the carbon-carbon bonds within the aromatic rings produce a series of characteristic bands in the "fingerprint region" of the spectrum, particularly between 1450 and 1600 cm⁻¹. pressbooks.pub

C-O Stretching : The stretching of the phenolic carbon-oxygen bond is another key vibrational mode. ijaemr.com

C-Br Stretching : The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically in the range of 500–600 cm⁻¹. sciepub.com

Raman spectroscopy is particularly useful for observing the non-polar vibrations of the aromatic rings and the C-Br bond. nih.govsciepub.com

Table 1: Predicted Vibrational Modes for 4-Benzyl-2-bromophenol

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | IR |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Benzyl -CH₂- | 2850 - 2960 | IR, Raman |

| C=C Ring Stretch | Phenyl Rings | 1450 - 1600 | IR, Raman |

| O-H In-Plane Bend | Phenolic -OH | 1150 - 1400 | IR |

| C-O Stretch | Phenolic C-O | 1200 - 1300 | IR |

| C-Br Stretch | Aryl-Br | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk This absorption corresponds to the excitation of valence electrons from their ground state to a higher energy state. shu.ac.uk

The UV-Vis spectrum of 4-Benzyl-2-bromophenol is determined by its chromophores, which are the functional groups containing valence electrons with low excitation energy. shu.ac.uk In this molecule, the key chromophores are the two unsaturated aromatic rings (the brominated phenol ring and the benzyl ring). The absorption is primarily due to π → π* transitions, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. shu.ac.uk These transitions are typically strong, resulting in high molar absorptivity values. shu.ac.uk Weaker n → π* transitions, involving the non-bonding electrons on the phenolic oxygen atom, may also occur but are often obscured by the more intense π → π* bands. shu.ac.uk

The spectrum of unsubstituted benzene (B151609) serves as a useful reference, showing primary absorption bands around 184-204 nm and a weaker, fine-structured band system around 255 nm. pressbooks.pub The presence of substituents on the phenyl ring—namely the hydroxyl (-OH), bromo (-Br), and benzyl (-CH₂-Ph) groups—alters the electronic structure and shifts the absorption bands. These substitutions are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to benzene, moving the absorption into an experimentally convenient region of the spectrum (200–400 nm). shu.ac.uk The specific wavelength of maximum absorbance (λmax) and the intensity of the absorption can be influenced by the solvent used for the analysis. tanta.edu.eg

Table 2: Expected Electronic Transitions for 4-Benzyl-2-bromophenol

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | Aromatic π system | 200 - 300 nm | High |

| n → π | Oxygen lone pair → Aromatic π* | ~270 - 350 nm | Low |

X-ray Crystallography for Solid-State Structural Elucidation

In the crystal structure of this analogue, which crystallizes as a racemate, the 4-bromophenol (B116583) ring is a key structural component. nih.goviucr.org The mean plane of the oxazolidine (B1195125) ring forms a dihedral angle of 77.74 (10)° with the plane of the 4-bromophenol ring. nih.goviucr.orgiucr.org The crystal packing is stabilized by a network of intermolecular interactions, including C—H⋯O hydrogen bonds and C—H⋯π interactions, which organize the molecules into layers. iucr.orgiucr.org Further stability is provided by van der Waals forces between these layers. iucr.org A Hirshfeld surface analysis of this analogue indicated that H⋯H (58.2%), C⋯H/H⋯C (18.9%), and Br⋯H/H⋯Br (11.5%) interactions are the most significant in the crystal packing. iucr.org

Table 3: Crystallographic Data for the Analogue Compound 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol

| Parameter | Value |

| Crystal System | Monoclinic vensel.org |

| Space Group | P2₁/n vensel.org |

| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, C—H⋯π interactions, van der Waals forces iucr.orgiucr.org |

| Dihedral Angle | 77.74 (10)° (between oxazolidine and 4-bromophenol rings) nih.goviucr.orgiucr.org |

| Note | Data pertains to a structurally related analogue, not 4-Benzyl-2-bromophenol itself. |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential technique for separating, identifying, and quantifying 4-Benzyl-2-bromophenol, as well as for assessing its purity.

Gas Chromatography (GC)

Gas chromatography is a well-established method for the analysis of volatile and thermally stable compounds, including various phenols. core.ac.ukpsu.edu 4-Benzyl-2-bromophenol can be analyzed directly using a Flame Ionization Detector (FID), which is a common detector for organic compounds. epa.gov To enhance volatility and improve peak shape, phenolic compounds are often derivatized prior to analysis, for instance, through silylation. psu.eduepa.gov

The separation is typically performed using a capillary column. Low-polarity columns, such as those with a DB-XLB or HP-5MS stationary phase, have been shown to provide excellent separation for various brominated phenols. psu.edu The coupling of GC with a mass spectrometer (GC-MS) offers a powerful combination of high-resolution separation and definitive identification based on mass fragmentation patterns. psu.edudphen1.com

Table 4: Typical Parameters for GC Analysis of Brominated Phenols

| Parameter | Description |

| Technique | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) psu.edu |

| Column | Capillary column (e.g., DB-XLB, HP-5MS) psu.edu |

| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) core.ac.uk |

| Injection | Split/Splitless injector; may involve prior derivatization (e.g., silylation) psu.eduepa.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) psu.eduepa.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of bromophenolic compounds. bldpharm.commdpi.com The most common mode of separation is reversed-phase HPLC, which employs a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. mdpi.comresearchgate.net

A typical mobile phase consists of a gradient mixture of an aqueous component, often acidified with formic acid or trifluoroacetic acid to improve peak shape, and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net Detection is commonly achieved using a UV detector, with the wavelength set to monitor the absorbance of the aromatic rings (e.g., at 210 nm or 230 nm). mdpi.comsigmaaldrich.com Validated HPLC methods have been successfully developed for the separation and quantification of a wide range of bromophenols in various samples. mdpi.com

Table 5: Typical Parameters for HPLC Analysis of Bromophenols

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) bldpharm.commdpi.com |

| Column | Reversed-phase C8 or C18 (e.g., Phenomenex Luna C8(2)) mdpi.comresearchgate.net |

| Mobile Phase | Gradient elution with acidified water and acetonitrile/methanol mdpi.comresearchgate.net |

| Detector | UV-Vis / Diode Array Detector (DAD) at ~210 nm mdpi.com |

| Flow Rate | 0.25 - 1.0 mL/min mdpi.comsigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govfda.gov.tw This makes it an ideal method for the detection and quantification of trace amounts of 4-Benzyl-2-bromophenol. nih.gov

The HPLC front-end separates the components of a mixture as described in the previous section. The eluent is then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source. nih.gov For phenolic compounds, ESI is often operated in the negative ion mode, which facilitates the deprotonation of the hydroxyl group. researchgate.net The high selectivity of the method is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the deprotonated molecule) is selected, fragmented, and a specific product ion is monitored for quantification. researchgate.net This technique significantly reduces matrix interference and allows for very low limits of detection. researchgate.netnih.gov

Table 6: Typical Parameters for LC-MS/MS Analysis of Bromophenols

| Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| LC Column | Reversed-phase C18 or Phenyl-Hexyl researchgate.netfda.gov.tw |

| LC Mobile Phase | Gradient elution with acidified water (e.g., with formic acid) and acetonitrile/methanol researchgate.netfda.gov.tw |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode researchgate.netnih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. wjpmr.com Future research into the synthesis of 4-Benzyl-2-bromophenol and its derivatives should prioritize these principles, moving away from traditional methods that may involve hazardous reagents, stoichiometric waste, and energy-intensive purifications.

Key areas for development include:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies developed for other compounds, research could explore one-pot syntheses in green solvents like aqueous ethanol or even under solvent-free conditions. wjpmr.comresearchgate.net For instance, the benzylation and bromination steps could be redesigned to minimize solvent use and eliminate the need for catalysts that are often based on toxic or precious metals. researchgate.net

Atom Economy and E-Factor: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product (high atom economy) and minimize the generation of waste (low E-factor). researchgate.net This involves choosing reactions that are inherently more efficient, such as addition reactions over substitution reactions where possible.

Use of Renewable Feedstocks and Benign Reagents: Investigation into sourcing starting phenols and benzylating agents from renewable bio-based feedstocks would represent a significant advance in sustainability. Furthermore, replacing hazardous brominating agents with safer alternatives is a critical goal.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating. wjpmr.com

| Green Chemistry Approach | Potential Application to 4-Benzyl-2-bromophenol Synthesis | Key Benefits |

| Catalyst-Free Synthesis | Performing benzylation or bromination steps without a catalyst, potentially in greener solvents like aqueous ethanol. researchgate.net | Reduced cost, toxicity, and purification challenges associated with metal catalysts. |

| Microwave-Assisted Synthesis | Using microwave heating to accelerate reaction rates for the key synthetic steps. wjpmr.com | Shorter reaction times, increased yields, and improved energy efficiency. |

| Solvent-Free Reactions | Grinding solid reactants together or using minimal high-boiling solvent for the synthesis. wjpmr.com | Drastic reduction in solvent waste, simplified workup procedures. |

| High Atom Economy Reactions | Designing the synthetic pathway to maximize the incorporation of reactant atoms into the final product. researchgate.net | Minimization of waste, increased process efficiency. |

Exploration of Novel Catalytic Transformations Involving the Bromine Moiety

The bromine atom on the aromatic ring of 4-Benzyl-2-bromophenol is a versatile functional handle for a wide array of catalytic cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of complex derivatives. Future research should focus on leveraging modern catalysis to exploit the reactivity of this bromine moiety.

Potential avenues for exploration include:

Palladium-Catalyzed Cross-Coupling: Systematic exploration of Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines) reactions would yield diverse libraries of derivatives. These reactions are cornerstones of modern organic synthesis. researchgate.net

Copper and Nickel Catalysis: Investigating the use of more abundant and less expensive catalysts based on copper or nickel for similar cross-coupling transformations can provide more economical and sustainable synthetic routes.

C-H Activation: Advanced catalytic systems could be employed to direct reactions at other positions on the aromatic rings, using the existing substituents to guide the functionalization of specific C-H bonds.

Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis could enable novel transformations of the bromine moiety under mild reaction conditions, offering alternative reactivity pathways that are not accessible through traditional thermal methods.

| Catalytic Transformation | Reagent/Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl or Alkyl Boronic Acids | Biaryl or Alkyl-aryl derivatives |

| Heck Coupling | Alkenes | Stilbene or Styrene derivatives |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkyne derivatives |

| Buchwald-Hartwig Amination | Amines, Amides | N-Aryl amine or amide derivatives researchgate.net |

| Cyanation | Cyanide source | Benzonitrile derivatives |

Advanced Materials Applications Incorporating 4-Benzyl-2-bromophenol Derivatives

The structural characteristics of 4-Benzyl-2-bromophenol make it an attractive candidate for incorporation into advanced materials. The phenolic hydroxyl group allows for polymerization or grafting onto surfaces, while the bromine atom can impart flame retardancy and serve as a site for further functionalization.

Future research in this area could focus on:

Flame-Retardant Polymers: Brominated compounds are well-known for their flame-retardant properties. Incorporating 4-Benzyl-2-bromophenol as a monomer or an additive in polymers such as polycarbonates, epoxies, or polyesters could enhance their fire safety.

Antioxidant Materials: Phenolic compounds are effective radical scavengers. nih.gov Derivatives of 4-Benzyl-2-bromophenol could be integrated into materials to prevent oxidative degradation, for example, in plastics, lubricants, or food packaging. The synthesis of various bromophenol derivatives has been shown to yield compounds with potent antioxidant activities. nih.gov

Bioactive Surfaces: The known biological activities of bromophenols, including antimicrobial and anticancer properties, could be harnessed by grafting derivatives onto medical devices or surfaces to prevent biofilm formation or create targeted therapeutic materials. nih.govnih.gov

Liquid Crystals and Organic Electronics: The rigid aromatic structure of the core molecule suggests that appropriately designed derivatives could exhibit liquid crystalline properties or serve as building blocks for organic semiconductors, sensors, or light-emitting diodes (OLEDs).

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, scalability, and the ability to rapidly explore reaction conditions. researchgate.netmpg.de The application of these technologies to the synthesis and derivatization of 4-Benzyl-2-bromophenol is a promising and largely unexplored avenue.

Key research directions include:

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of 4-Benzyl-2-bromophenol would allow for safer handling of reagents like bromine and better control over reaction exotherms. uc.pt Flow reactors offer superior heat and mass transfer, leading to higher yields and purer products. researchgate.net

Automated Derivatization: An automated platform could be designed to perform a series of catalytic cross-coupling reactions on the 4-Benzyl-2-bromophenol core. mpg.de By systematically varying coupling partners and reaction conditions, large libraries of derivatives could be synthesized efficiently for screening in materials science or biological assays.

In-line Analysis and Optimization: Integrating analytical techniques (e.g., HPLC, NMR) directly into the flow stream would enable real-time reaction monitoring and automated optimization of reaction conditions using machine learning algorithms. researchgate.net This accelerates the discovery of optimal synthetic protocols.

Telescoped Synthesis: Multi-step syntheses starting from simple phenols could be "telescoped" into a single, continuous flow process, eliminating the need for isolation and purification of intermediates, thereby saving time and reducing waste. nih.gov

| Flow Chemistry Advantage | Relevance to 4-Benzyl-2-bromophenol |

| Enhanced Safety | Precise temperature control and small reactor volumes minimize risks associated with hazardous reagents and exothermic reactions (e.g., bromination). mpg.de |

| Improved Efficiency | Superior heat and mass transfer often lead to shorter reaction times and higher yields compared to batch synthesis. acs.orgacs.org |

| Scalability | Production can be scaled up by running the flow reactor for longer periods (numbering-up) rather than using larger, potentially unsafe vessels. acs.org |

| Automation & High-Throughput | Enables the rapid and reproducible synthesis of a library of derivatives for screening purposes. researchgate.netmpg.de |

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the relationship between molecular structure and chemical reactivity. Applying these methods to 4-Benzyl-2-bromophenol can offer predictive insights that guide experimental work.

Future theoretical studies should aim to:

Calculate Reactivity Descriptors: Determine key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Mulliken charge distributions. ijcce.ac.ir These calculations can predict the most likely sites for electrophilic and nucleophilic attack.

Model Reaction Mechanisms: Simulate the transition states and reaction pathways for various transformations, such as catalytic cross-coupling at the bromine site or reactions involving the phenolic hydroxyl group. This can help in understanding reaction mechanisms and optimizing conditions.

Analyze Substituent Effects: Systematically model a series of derivatives to understand how changing the substitution pattern on either aromatic ring affects the molecule's electronic properties, stability, and reactivity. Studies on substituted phenols have shown that inductive and resonance effects significantly influence properties like acidity. researchgate.net

Predict Spectroscopic and Physicochemical Properties: Calculate properties like NMR chemical shifts, vibrational frequencies, and dipole moments to aid in the characterization of new derivatives and predict their physical behavior, such as polarity and solubility.

| Theoretical Method | Information Gained for 4-Benzyl-2-bromophenol |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, HOMO-LUMO gap, electrostatic potential. |

| Transition State Theory | Elucidation of reaction mechanisms, calculation of activation energies for proposed synthetic steps. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of calculated molecular descriptors with experimentally observed properties (e.g., antioxidant activity, toxicity). |

| Molecular Dynamics (MD) | Simulation of the behavior of derivatives in different environments, such as in a polymer matrix or interacting with a biological target. |

Conclusion

Summary of Key Research Contributions

While direct and extensive research focused solely on 4-Benzyl-2-bromophenol is not abundant, the collective body of work on related bromophenol systems provides a strong foundation for its scientific importance. Key contributions in the broader field have established efficient, albeit challenging, synthetic strategies for producing substituted benzylphenols. google.com Furthermore, extensive research into natural and synthetic bromophenols has revealed a wealth of biological activities, including antioxidant, anticancer, and potent enzyme-inhibitory effects. mdpi.comnih.govnih.gov This positions compounds like 4-Benzyl-2-bromophenol not as standalone entities, but as crucial members of a class of molecules with significant, demonstrated potential.

Outlook on the Continued Academic Relevance

The academic relevance of 4-Benzyl-2-bromophenol and its related systems is poised to grow, driven primarily by the field of medicinal chemistry. Its structure represents a versatile and promising scaffold for combinatorial chemistry and rational drug design. The ability to perform selective chemical modifications at the bromine atom and the phenolic hydroxyl group allows for the systematic synthesis of libraries of new derivatives. These compounds can then be screened for a variety of biological targets, building upon the known therapeutic potential of the bromophenol class. mdpi.comresearchgate.net Future research will likely focus on leveraging this scaffold to develop novel enzyme inhibitors, anticancer agents, and other therapeutics with improved efficacy and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products